2-(2-Chloro-6-methylphenoxy)propanoic acid
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Overview
Description
2-(2-Chloro-6-methylphenoxy)propanoic acid is an organic compound with the molecular formula C10H11ClO3. It is a member of the phenoxy herbicides, which are widely used in agriculture to control broadleaf weeds. This compound is known for its selective action on dicotyledonous plants while sparing monocotyledonous crops, making it a valuable tool in weed management.
Scientific Research Applications
2-(2-Chloro-6-methylphenoxy)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the formulation of herbicides and other agrochemicals.
Safety and Hazards
Mechanism of Action
Target of Action
2-(2-Chloro-6-methylphenoxy)propanoic acid, also known as Mecoprop , is primarily used as a herbicide. Its primary targets are broadleaf weeds . The compound acts on these plants by mimicking the plant hormone IAA (auxin), which is essential for plant growth .
Mode of Action
Mecoprop interacts with its targets by causing uncontrolled growth, which eventually leads to the death of the weeds . This is achieved through the compound’s structural similarity to auxin, allowing it to bind to the same receptors and trigger the same biochemical responses .
Biochemical Pathways
This interference disrupts the plant’s growth processes, leading to uncontrolled and unsustainable growth .
Pharmacokinetics
It is known that the compound is slightly toxic, according to the united states environmental protection agency . More research is needed to fully understand the compound’s absorption, distribution, metabolism, and excretion in both target and non-target organisms.
Result of Action
The primary result of Mecoprop’s action is the death of broadleaf weeds. By causing uncontrolled growth, the compound disrupts the plant’s normal functions, leading to its eventual death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Mecoprop. For example, the compound’s effectiveness can be affected by the presence of other plants, soil composition, temperature, and rainfall. Additionally, Mecoprop’s stability and persistence in the environment can be influenced by factors such as sunlight exposure and microbial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-6-methylphenoxy)propanoic acid typically begins with the chlorination of 2-methylphenol to produce 2-chloro-6-methylphenol. This intermediate is then subjected to an esterification reaction with propanoic acid under acidic conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination and esterification processes. These reactions are carried out in reactors with precise temperature and pressure controls to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chloro-6-methylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenoxypropanoic acids.
Comparison with Similar Compounds
- 2-(4-Chloro-2-methylphenoxy)propanoic acid
- 2-(2-Methyl-4-chlorophenoxy)propanoic acid
- 2-(4-Chloro-2-methylphenoxy)acetic acid
Comparison: 2-(2-Chloro-6-methylphenoxy)propanoic acid is unique due to its specific substitution pattern, which influences its herbicidal activity and selectivity. Compared to similar compounds, it offers a distinct balance of efficacy and safety, making it a preferred choice in certain agricultural applications .
Properties
IUPAC Name |
2-(2-chloro-6-methylphenoxy)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6-4-3-5-8(11)9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCRVMDZDXFHRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OC(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957259 |
Source
|
Record name | 2-(2-Chloro-6-methylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70957259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35851-12-8 |
Source
|
Record name | Propanoic acid, 2-(2-chloro-6-methylphenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035851128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Chloro-6-methylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70957259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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